molecular formula C14H11FO B1407090 3-(3-Fluorophenyl)-4-methylbenzaldehyde CAS No. 1225784-59-7

3-(3-Fluorophenyl)-4-methylbenzaldehyde

Cat. No.: B1407090
CAS No.: 1225784-59-7
M. Wt: 214.23 g/mol
InChI Key: DPXNOEHJBHXOMJ-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-4-methylbenzaldehyde is an aromatic aldehyde compound characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the benzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-fluorotoluene is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(3-Fluorophenyl)-4-methylbenzoic acid.

    Reduction: 3-(3-Fluorophenyl)-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenyl)-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostic applications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-4-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The fluorine atom on the phenyl ring can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-4-methylbenzaldehyde: Similar structure but with the fluorine atom in the para position.

    3-(3-Chlorophenyl)-4-methylbenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    3-(3-Fluorophenyl)-4-ethylbenzaldehyde: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-(3-Fluorophenyl)-4-methylbenzaldehyde is unique due to the specific positioning of the fluorine atom and the methyl group, which can influence its chemical reactivity and physical properties. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic characteristics, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(3-fluorophenyl)-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-5-6-11(9-16)7-14(10)12-3-2-4-13(15)8-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXNOEHJBHXOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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